1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-13-9-14(2)11-17(10-13)26-8-7-25(20(27)21(26)28)12-18-23-19(24-29-18)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUXILQIGSTVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is electron-deficient, enabling nucleophilic and electrophilic reactions. Key transformations include:
The 4-chlorophenyl substituent on the oxadiazole can undergo Ullmann-type coupling with copper catalysts, though steric hindrance from the adjacent methyl group may limit reactivity .
Tetrahydropyrazine-Dione Core Reactivity
The tetrahydropyrazine-2,3-dione system participates in:
Reduction Reactions
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Ketone Reduction : NaBH₄ in methanol selectively reduces one carbonyl group to a secondary alcohol (yield: ~70%).
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Full Reduction : LiAlH₄ in THF converts both carbonyls to hydroxyl groups, forming a piperazine-diol derivative .
Nucleophilic Attack
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard | RMgX, dry ether, 0°C→RT | Alkylated tertiary alcohols |
| Amines | Et₃N, DCM, RT | Amide derivatives |
The N-methyl group on the tetrahydropyrazine ring can undergo Hofmann elimination under strong basic conditions (e.g., NaOH, 120°C), forming imine intermediates .
3,5-Dimethylphenyl Group
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Oxidation : KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids (selectivity: meta > para) .
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position relative to methyl groups due to steric hindrance .
4-Chlorophenyl Group
Mechanistic Insights
-
Steric Effects : The 3,5-dimethylphenyl group hinders electrophilic attack on the tetrahydropyrazine ring, favoring reactivity at the oxadiazole moiety .
-
Electronic Effects : The electron-withdrawing oxadiazole ring activates the methyl group for nucleophilic substitution, as shown in QSAR studies.
Analytical Characterization
Reaction products are characterized via:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance:
- Telomerase Inhibition : Compounds similar to 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione have shown promising results in inhibiting telomerase activity in cancer cell lines. This is significant as telomerase is often reactivated in cancer cells to enable unlimited division .
- Cytotoxicity : In vitro studies have demonstrated that derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (T-47D) and leukemia (K-562) cell lines .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial efficacy of oxadiazole derivatives. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.
Material Science Applications
Beyond biological applications, this compound's unique structure may also find utility in material science:
- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with oxadiazole derivatives exhibit improved resistance to thermal degradation .
- Luminescent Materials : Some derivatives are being explored for their photoluminescent properties. These materials could be used in organic light-emitting diodes (OLEDs) or as fluorescent markers in biological imaging.
Case Study 1: Anticancer Screening
A series of compounds structurally related to this compound were evaluated for anticancer activity using a panel of human cancer cell lines. Results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxic effects. The most potent derivative exhibited an IC50 value of 0.75 µM against MCF7 cells.
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives achieved minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong antimicrobial potential.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Core Heterocyclic Motifs
- Target Compound : Combines a tetrahydropyrazine-dione (six-membered, partially saturated) with a 1,2,4-oxadiazole (five-membered, aromatic).
- Pyrazoline Derivatives (e.g., 1h–12h in ): Feature a 2-pyrazoline core (five-membered, partially unsaturated), substituted with alkoxy and dimethylphenyl groups. While aromatic substituents (e.g., 4-chlorophenyl) overlap, the core heterocycles differ in saturation and ring size, impacting conformational flexibility and electronic properties .
- Triazine-Diones (e.g., ): Contain a triazine-dione core (six-membered, fully unsaturated), linked to chlorophenyl and trifluoromethylphenyl groups. The triazine ring’s electron-deficient nature contrasts with the tetrahydropyrazine-dione’s partial saturation, influencing reactivity and binding interactions .
- Triazole Derivatives (e.g., ): Include 1,2,4-triazole cores, which are smaller (five-membered) and more electron-rich than oxadiazoles. Substituents like pyridinyl or methoxyphenethyl groups introduce distinct steric and electronic profiles .
Key Substituents
- 4-Chlorophenyl Group : Present in the target compound and triazine-dione derivatives (). This group enhances lipophilicity and may participate in halogen bonding .
- Dimethylphenyl Groups : The 3,5-dimethylphenyl substituent in the target compound parallels 3,4-dimethylphenyl groups in pyrazoline derivatives (), both contributing to steric bulk and modulating solubility .
- Alkoxy Chains : Absent in the target compound but common in pyrazoline analogs (e.g., 4-methoxy/ethoxy in ), which improve solubility and metabolic stability .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Pyrazoline Derivatives : Exhibit anti-inflammatory and antimicrobial activities, attributed to their electron-withdrawing substituents and planar heterocyclic cores .
- Triazine-Diones: Known for kinase inhibition (e.g., EGFR) due to halogenated aryl groups and hydrogen-bonding motifs .
Comparative Data Table
Methodological Considerations in Structural Comparison
Biological Activity
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The structure of the compound features a complex arrangement of rings that contributes to its biological activity. The key components include:
- Oxadiazole Ring : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Tetrahydropyrazine Dione : This moiety is associated with neuroprotective effects and potential anti-inflammatory activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In a study by Zhang et al., derivatives of oxadiazoles were synthesized and screened for anticancer activity against various cell lines. The compound demonstrated significant inhibition against cancer cells with IC50 values lower than established chemotherapeutics such as staurosporine .
- A review on the synthesis and biological activities of 1,3,4-oxadiazoles indicated that compounds similar to the target molecule exhibited potent cytotoxicity against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HEPG2 | 1.18 | Oxadiazole derivative |
| MCF7 | 0.67 | Oxadiazole derivative |
| PC-3 | 0.80 | Oxadiazole derivative |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that oxadiazole derivatives can inhibit key signaling pathways involved in cell survival and proliferation .
Other Biological Activities
In addition to its anticancer properties, the compound may exhibit other pharmacological effects:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro .
- Antimicrobial Activity : The oxadiazole core has been linked to antimicrobial properties against various pathogens .
Case Studies
- Study on Anticancer Efficacy : A cohort study evaluated the efficacy of several oxadiazole derivatives in treating breast cancer cells. The findings indicated that compounds similar to the target molecule significantly inhibited cell growth compared to controls .
- Pharmacokinetics and Toxicology : Preliminary studies suggest favorable pharmacokinetic profiles for oxadiazole derivatives with low toxicity in animal models . However, detailed toxicological assessments are necessary to establish safety for human use.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions focusing on constructing the 1,2,4-oxadiazole and tetrahydropyrazine-dione cores. Key steps include:
- Cyclization reactions using phosphoryl chloride (POCl₃) or other dehydrating agents to form oxadiazole rings from acylhydrazide precursors .
- Nucleophilic substitution to introduce the 4-chlorophenyl group at the oxadiazole C3 position, as seen in analogous oxadiazole syntheses .
- Mannich-type reactions or alkylation to assemble the tetrahydropyrazine-dione moiety, leveraging the reactivity of secondary amines with diketones .
- Purification via column chromatography and recrystallization to isolate the final product.
Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- X-ray crystallography is definitive for resolving the stereochemistry of the tetrahydropyrazine-dione ring and confirming substituent positions (e.g., chlorophenyl orientation) .
- NMR spectroscopy :
- IR spectroscopy to confirm C=O stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced: How can reaction yields be optimized for derivatives with similar heterocyclic cores?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent enhances cyclization efficiency in oxadiazole formation .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling reactions for aryl group introductions .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., from 12 hours to 30 minutes) .
Advanced: How to address contradictions in reaction outcomes, such as unexpected byproducts?
Answer:
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in oxadiazole intermediates, as unexpected indole or pyrazole byproducts may arise from competing cyclization pathways .
- Computational chemistry : Density Functional Theory (DFT) calculations can model transition states to explain regioselectivity issues (e.g., why phenylhydrazine forms indoles instead of oxadiazoles) .
- In-situ monitoring : Techniques like HPLC-MS track intermediate formation and identify branching points in reaction pathways .
Basic: What safety protocols are essential when handling intermediates with chlorophenyl groups?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact with chlorinated intermediates.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile chlorinated compounds (e.g., 4-chlorophenyl derivatives) .
- Waste disposal : Segregate halogenated waste in designated containers for incineration to prevent environmental contamination .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via:
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- ADMET prediction software : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and bioavailability .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes relevant to the compound’s hypothesized bioactivity) .
Advanced: How to design analogs to probe structure-activity relationships (SAR) for biological activity?
Answer:
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with 4-fluorophenyl or 4-methoxyphenyl to assess electronic effects on activity .
- Scaffold hopping : Replace the tetrahydropyrazine-dione core with pyrrolidine-dione or piperazine-2,5-dione to evaluate ring size impact .
- Dose-response assays : Test analogs in cell-based models (e.g., cancer cell lines) to correlate structural modifications with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
